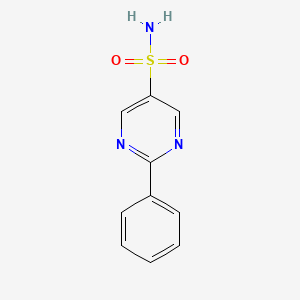
2-Phenylpyrimidine-5-sulfonamide
Overview
Description
2-Phenylpyrimidine-5-sulfonamide is a useful research compound. Its molecular formula is C10H9N3O2S and its molecular weight is 235.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 2-Phenylpyrimidine-5-sulfonamide is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folate, a compound required for cells to make nucleic acids such as DNA or RNA .
Mode of Action
This compound acts as a competitive inhibitor of dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this reaction, this compound prevents the synthesis of folic acid, which is necessary for bacterial replication .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by this compound affects the folic acid metabolism cycle . This disruption in the cycle leads to a deficiency in the production of nucleic acids, which are essential for bacterial replication . The result is a bacteriostatic effect, where the growth and multiplication of bacteria are halted .
Pharmacokinetics
The ratio between acetylation and hydroxylation depends on the structure of the sulfonamide and the species .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial replication . By preventing the synthesis of folic acid, the compound halts the production of nucleic acids, which are essential for bacterial replication . This leads to a bacteriostatic effect, where the growth and multiplication of bacteria are halted .
Biochemical Analysis
Biochemical Properties
2-Phenylpyrimidine-5-sulfonamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as carbonic anhydrase and dihydropteroate synthetase, which are crucial in various metabolic pathways . The interaction with carbonic anhydrase involves the binding of this compound to the active site of the enzyme, inhibiting its activity and thereby affecting the regulation of pH and ion balance in cells. Similarly, the interaction with dihydropteroate synthetase inhibits the synthesis of folate, which is essential for DNA synthesis and repair .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound can inhibit the activity of protein kinases, leading to the disruption of cell proliferation and induction of apoptosis . Additionally, it can alter gene expression by inhibiting transcription factors, thereby affecting the expression of genes involved in cell cycle regulation and apoptosis . The compound also impacts cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to reduced energy production and altered metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active sites of enzymes such as carbonic anhydrase and dihydropteroate synthetase, inhibiting their activity . This inhibition leads to a cascade of effects, including altered pH regulation, disrupted folate synthesis, and changes in cellular metabolism. Additionally, this compound can bind to transcription factors, inhibiting their activity and leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause sustained inhibition of enzyme activity and prolonged changes in gene expression, ultimately affecting cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, this compound can cause adverse effects, including toxicity and organ damage . Studies have shown that there is a threshold dose beyond which the compound’s toxicity increases significantly, leading to severe adverse effects such as liver and kidney damage .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to folate synthesis and carbonic anhydrase activity . The compound interacts with enzymes such as dihydropteroate synthetase and carbonic anhydrase, inhibiting their activity and affecting the overall metabolic flux . This inhibition can lead to reduced synthesis of folate and altered pH regulation, impacting various cellular processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes via active transport mechanisms, and it can bind to proteins in the cytoplasm, affecting its localization and accumulation . Studies have shown that this compound can accumulate in specific tissues, leading to localized effects on enzyme activity and cellular function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, this compound can be localized to the mitochondria, where it inhibits enzymes involved in metabolic pathways . This localization is essential for the compound’s efficacy in inhibiting target enzymes and affecting cellular processes .
Properties
IUPAC Name |
2-phenylpyrimidine-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c11-16(14,15)9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-7H,(H2,11,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSLWOJIAVGZAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


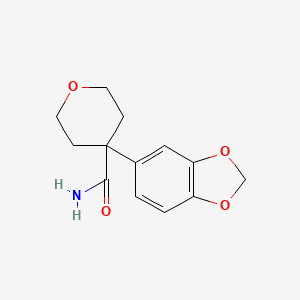
![2-Methyl-2-[4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B1528237.png)
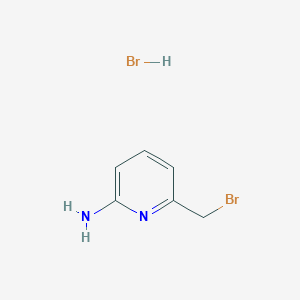
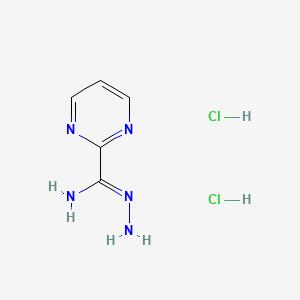

![5-Bromo-1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methyl-1,4-dihydropyrimidin-4-one](/img/structure/B1528244.png)
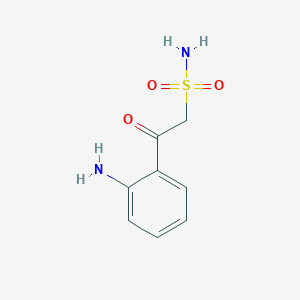
![5-Bromo-1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl-1,4-dihydropyrimidin-4-one](/img/structure/B1528246.png)
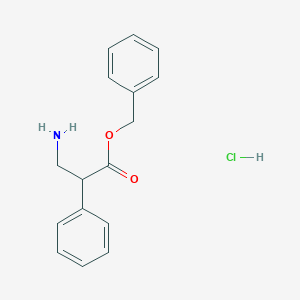
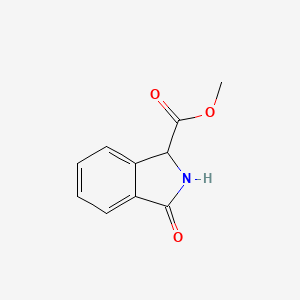
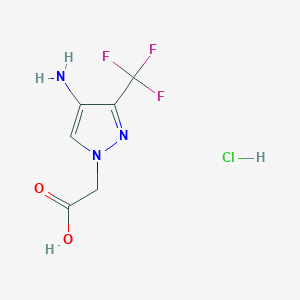

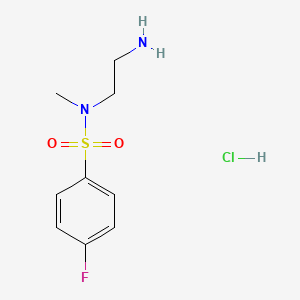
![2-amino-3-{1H-pyrrolo[3,2-b]pyridin-3-yl}propanoic acid dihydrochloride](/img/structure/B1528258.png)
